molecular formula C16H12OS B14482690 Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- CAS No. 65628-46-8

Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-

Cat. No.: B14482690
CAS No.: 65628-46-8
M. Wt: 252.3 g/mol
InChI Key: OHCVSTADHKWXBX-UHFFFAOYSA-N
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Description

Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is a chemical compound with the molecular formula C15H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- typically involves the functionalization of the benzothiophene ring. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce alcohols and thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications .

Scientific Research Applications

Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- and its derivatives involves interactions with specific molecular targets. For example, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A structurally similar compound with a carbonyl group attached to two phenyl rings.

    Thiophene: A sulfur-containing heterocycle that serves as a precursor to many benzothiophene derivatives.

    Benzothiophene: The parent compound of Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-.

Uniqueness

Methanone, (2-methylbenzo[b]thien-3-yl)phenyl- is unique due to the presence of both a benzothiophene ring and a carbonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its derivatives can exhibit a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

65628-46-8

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

(2-methyl-1-benzothiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C16H12OS/c1-11-15(13-9-5-6-10-14(13)18-11)16(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

OHCVSTADHKWXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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